The physical and chemical properties of these compounds are diverse and depend on the specific substituents and their arrangement. These properties determine their solubility, stability, and other characteristics. Crystalline forms of these compounds can exhibit improved physical properties compared to their free base forms. [, ]
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds, specifically the dihydropyridine derivatives. This compound is characterized by its unique molecular structure, which incorporates a bithiophene moiety and a dihydropyridine framework, making it of interest in various scientific fields.
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is classified under:
The synthesis of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. While specific synthetic routes may vary, the general methods include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented by its IUPAC name and SMILES notation:
CC(=O)N1CCC(=O)C(C(C)C)C(=O)N(C)C(C=C(C)C)C=C(C=C(C)C)C
The molecular formula is , with a molecular weight of approximately 356.45 g/mol. The compound features multiple functional groups that contribute to its chemical beha
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1